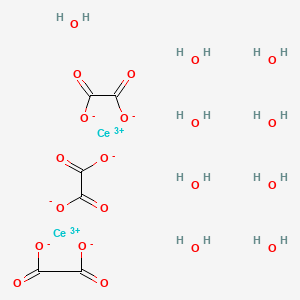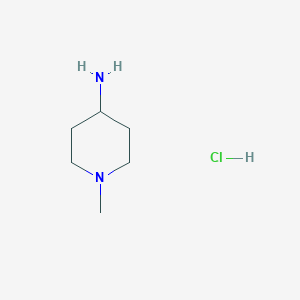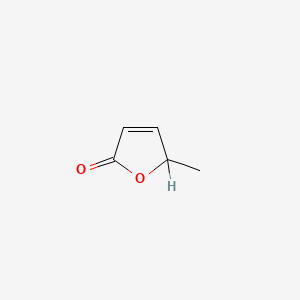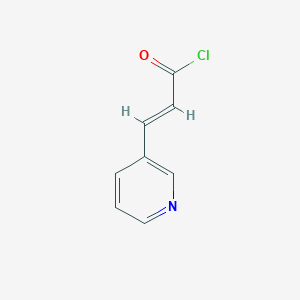
Cerous oxalate nonahydrate
Overview
Description
It is a white crystalline solid that is practically insoluble in water but soluble in hot, moderately diluted sulfuric acid or hydrochloric acid . This compound is primarily used in various industrial and scientific applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
Oxalate, a component of Cerous oxalate nonahydrate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic factors, such as diet, microbiota, renal and metabolic disease, can lead to elevated plasma concentrations and tissue accumulation of oxalate .
Molecular Mechanism
It’s known that this compound can be obtained by the reaction of oxalic acid with cerium (III) chloride
Metabolic Pathways
Oxalate, a component of this compound, is known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerous oxalate nonahydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of cerous oxalate, which is then filtered and dried to obtain the nonahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the controlled addition of oxalic acid to a solution of cerium(III) nitrate under continuous stirring. The precipitate is then collected, washed, and dried to achieve the desired purity and hydration level .
Chemical Reactions Analysis
Types of Reactions: Cerous oxalate nonahydrate primarily undergoes decomposition reactions when heated. It decomposes to form cerium oxide (CeO₂) and carbon dioxide (CO₂). This decomposition typically occurs at temperatures above 200°C .
Common Reagents and Conditions:
Oxidation: Cerous oxalate can be oxidized to cerium(IV) compounds using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of cerous oxalate is less common but can be achieved using reducing agents like sodium borohydride (NaBH₄).
Major Products:
Decomposition: Cerium oxide (CeO₂) and carbon dioxide (CO₂).
Oxidation: Cerium(IV) oxide (CeO₂).
Scientific Research Applications
Cerous oxalate nonahydrate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of cerous oxalate nonahydrate in biological systems is not fully understood. it is believed to exert its effects through the release of cerium ions (Ce³⁺), which can interact with various cellular components. These interactions may involve the modulation of oxidative stress pathways and the stabilization of cellular membranes .
Comparison with Similar Compounds
Cerous oxalate nonahydrate can be compared with other cerium compounds, such as:
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O): Used as a precursor in the synthesis of cerous oxalate.
Cerium(IV) oxide (CeO₂): A common oxidation product of cerous oxalate, widely used as a catalyst and in fuel cells.
Cerium(III) acetate hydrate (Ce(C₂H₃O₂)₃·xH₂O): Another cerium compound with applications in catalysis and material science.
Uniqueness: this compound is unique due to its specific hydration state and its ability to decompose into cerium oxide, making it valuable in applications requiring high-purity cerium oxide .
Properties
IUPAC Name |
cerium(3+);oxalate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce.9H2O/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;9*1H2/q;;;2*+3;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPQHCDHLXEDS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Ce2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13266-83-6, 15750-47-7 | |
| Record name | Cerous oxalate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[oxalate(2-)]dicerium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS OXALATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UV74P3R0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)


![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)




